
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione is a chemical compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione typically involves the reaction of dichloromaleic anhydride with decylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The reaction mixture is heated to facilitate the formation of the pyrrole ring, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. These methods allow for better control over reaction conditions and reduce the time required for synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced pyrrole derivatives.
Substitution: Substituted pyrroles with various functional groups.
Applications De Recherche Scientifique
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dichloro-1-methyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-phenyl-1H-pyrrole-2,5-dione
- 3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
Uniqueness
3,4-Dichloro-1-decyl-1H-pyrrole-2,5-dione is unique due to the presence of a decyl chain, which imparts specific hydrophobic properties and influences its interaction with biological membranes and other hydrophobic environments. This structural feature distinguishes it from other similar compounds and can affect its solubility, reactivity, and biological activity .
Propriétés
Numéro CAS |
73747-59-8 |
|---|---|
Formule moléculaire |
C14H21Cl2NO2 |
Poids moléculaire |
306.2 g/mol |
Nom IUPAC |
3,4-dichloro-1-decylpyrrole-2,5-dione |
InChI |
InChI=1S/C14H21Cl2NO2/c1-2-3-4-5-6-7-8-9-10-17-13(18)11(15)12(16)14(17)19/h2-10H2,1H3 |
Clé InChI |
QLOPBTKONYNCIL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCN1C(=O)C(=C(C1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


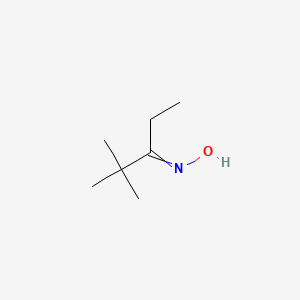

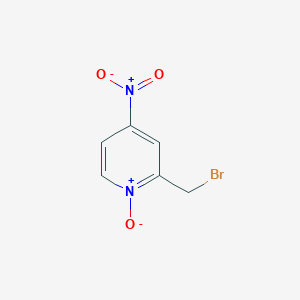
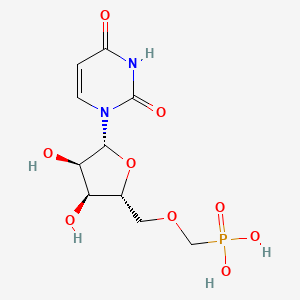

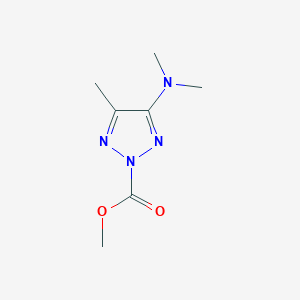

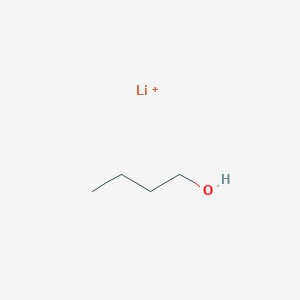
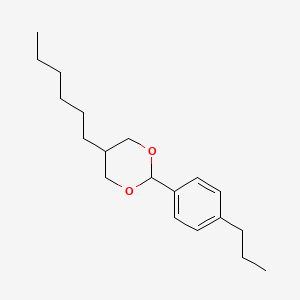
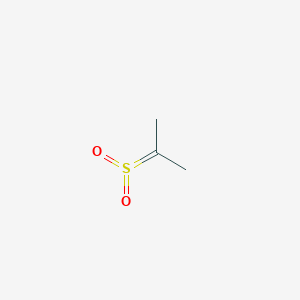
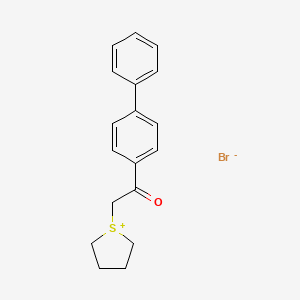

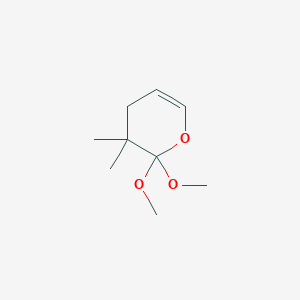
![N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide](/img/structure/B14447529.png)
